molecular formula C27H48N2O3 B15016191 1-(3,4-Dimethoxyphenyl)-3-octadecylurea

1-(3,4-Dimethoxyphenyl)-3-octadecylurea

Cat. No.: B15016191
M. Wt: 448.7 g/mol
InChI Key: PCKPVKZZOZXQQP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-octadecylurea is an organic compound characterized by the presence of a dimethoxyphenyl group and an octadecyl chain attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-octadecylurea typically involves the reaction of 3,4-dimethoxyaniline with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-octadecylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components, affecting cellular processes.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar dimethoxyphenyl group but different substituents.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the urea moiety also contributes to its reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H48N2O3

Molecular Weight

448.7 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-octadecylurea

InChI

InChI=1S/C27H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-27(30)29-24-20-21-25(31-2)26(23-24)32-3/h20-21,23H,4-19,22H2,1-3H3,(H2,28,29,30)

InChI Key

PCKPVKZZOZXQQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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